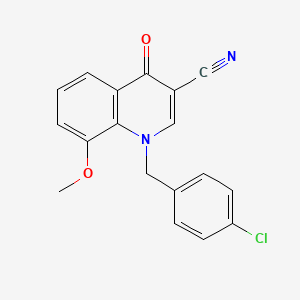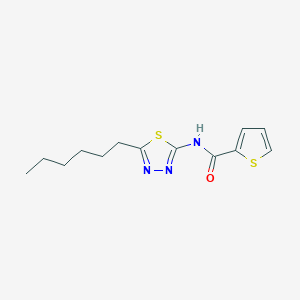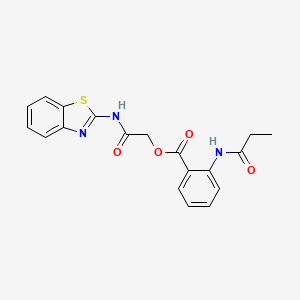![molecular formula C23H23FN2O4S B15154770 N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide](/img/structure/B15154770.png)
N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide is a complex organic compound that features a combination of benzyl, fluorophenyl, sulfonyl, methoxyphenyl, and methylglycinamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be added via a nucleophilic aromatic substitution reaction using 4-fluorobenzenesulfonyl chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be incorporated through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.
Formation of the Methylglycinamide Group: The final step involves the formation of the methylglycinamide group through an amide coupling reaction using N-methylglycine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Material Science: The compound is explored for its use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-methylglycinamide
- N-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide
- N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-hydroxyphenyl)-N-methylglycinamide
Uniqueness
N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-methylglycinamide is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H23FN2O4S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
N-benzyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-methylacetamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-25(16-18-6-4-3-5-7-18)23(27)17-26(20-10-12-21(30-2)13-11-20)31(28,29)22-14-8-19(24)9-15-22/h3-15H,16-17H2,1-2H3 |
Clave InChI |
MQUHVXSCGFLMMJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154688.png)
![4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid](/img/structure/B15154699.png)
![N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B15154704.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15154714.png)
![methyl 3-methyl-4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15154719.png)
![Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154733.png)
![N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B15154739.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15154741.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B15154743.png)

![Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154754.png)


![2-chloro-5-[(E)-(2-phenylindolizin-3-yl)diazenyl]benzoic acid](/img/structure/B15154789.png)
